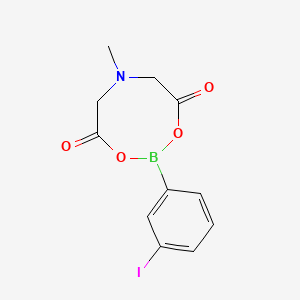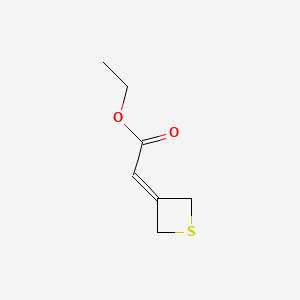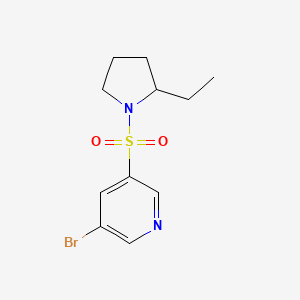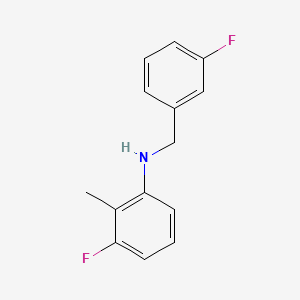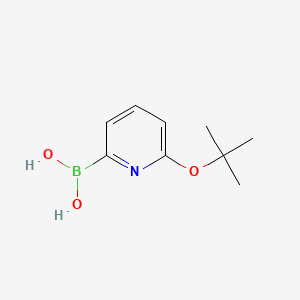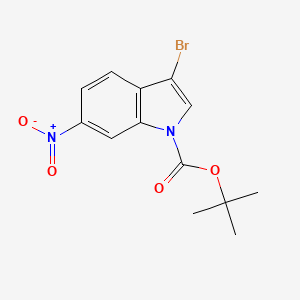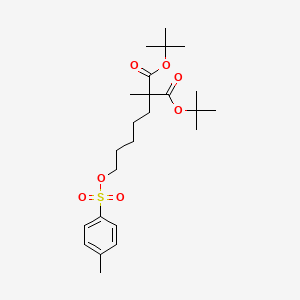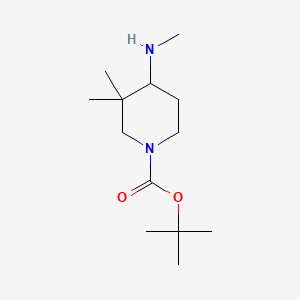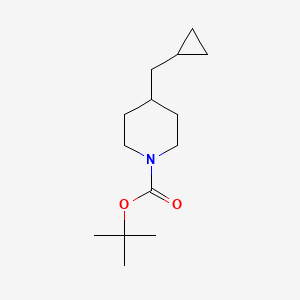![molecular formula C11H11N3O3 B567426 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one CAS No. 1272756-10-1](/img/structure/B567426.png)
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclobutane]-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of spiro compounds, which are characterized by a unique arrangement where two rings are connected through a single atom
Mechanism of Action
Target of Action
It’s known that the compound is a photochromic spiropyran molecule , which suggests that its targets could be related to light-sensitive processes or systems.
Mode of Action
The compound undergoes a photoisomerization process, changing from a spiropyran (SP) molecule to a merocyanine (MC) molecule upon exposure to UV light . This change is reversible, and the MC molecule can revert back to the SP form either through thermal annealing or exposure to green light . The process of change from MC to SP involves two types of decay rates, corresponding to the molecules attached directly to the substrate and those in the upper layer .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its photoisomerization and thermal reset properties . The photoisomerization from SP to MC is due to the upper layer molecules and the dipole moment in the surface normal direction .
Pharmacokinetics
The compound’s photoisomerization and thermal reset properties suggest that its bioavailability could be influenced by light and temperature conditions .
Result of Action
The primary result of the compound’s action is the shift of the threshold voltage in the drain-current vs gate-voltage plot with UV-light injection on the molecule . This shift is due to the change of the SP molecule to MC . A complete reset from MC to SP molecule is achieved by thermal annealing, while the injection of green light could revert the property to the original condition .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as light and temperature . UV light triggers the photoisomerization from SP to MC, while green light or thermal annealing can revert the MC back to SP . The estimated activation energy of 90 kJ/mol for the reset process allows for the calculation of the conversion rate in a controllable temperature range .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of a suitable quinazoline derivative, followed by the introduction of a nitro group and the formation of the spiro linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalytic systems can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Nitrospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclobutane]-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly
Properties
IUPAC Name |
6-nitrospiro[1,3-dihydroquinazoline-2,1'-cyclobutane]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10-8-6-7(14(16)17)2-3-9(8)12-11(13-10)4-1-5-11/h2-3,6,12H,1,4-5H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSURDWUMJXDOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701179825 |
Source


|
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1272756-10-1 |
Source


|
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1272756-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[cyclobutane-1,2′(1′H)-quinazolin]-4′(3′H)-one, 6′-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701179825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

